

5-Iodo-4-methoxypyrimidine CAS number and identifiers

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Compound of Interest

Compound Name: 5-Iodo-4-methoxypyrimidine

Cat. No.: B2409281

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An In-Depth Technical Guide to 5-Iodo-4-methoxypyrimidine

Abstract: This document provides a comprehensive technical overview of **5-Iodo-4-methoxypyrimidine**, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. It covers the compound's core identifiers, physicochemical properties, a detailed synthesis protocol, characteristic reactivity, and potential applications, with a particular focus on its role in drug discovery. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries, offering field-proven insights into its handling, synthesis, and strategic use in the development of complex molecules.

Core Compound Identification

Precise identification is critical for regulatory compliance, procurement, and scientific communication. **5-Iodo-4-methoxypyrimidine** is cataloged under several identifiers across major chemical databases.

Identifier	Value	Source
CAS Number	219915-13-6	[1]
IUPAC Name	5-iodo-4-methoxypyrimidine	[2]
Molecular Formula	C ₅ H ₅ IN ₂ O	[1][2]
Molecular Weight	236.01 g/mol	[1]
Canonical SMILES	<chem>COC1=NC=NC=C1I</chem>	[1][2]
InChI	InChI=1S/C5H5IN2O/c1-9-5-4(6)2-7-3-8-5/h2-3H,1H3	[2]
InChIKey	HUCADZJNOMQGEE-UHFFFAOYSA-N	[2]

Physicochemical Properties

The physical and chemical properties of **5-iodo-4-methoxypyrimidine** dictate its handling, storage, and reaction conditions.

Property	Value	Notes
Appearance	White to cream or pale yellow powder/crystal	Based on typical appearance of similar compounds.
Boiling Point	286.3 °C	[1]
Flash Point	88 °C	[1]
Solubility	Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Methanol.	Inferred from its structure and common use in organic synthesis.
Storage	Store in a cool, dry, well-ventilated area (2-8°C recommended) away from incompatible substances.[3][4]	Keep container tightly closed to prevent moisture and light exposure.[4]

Synthesis and Characterization

The synthesis of **5-Iodo-4-methoxypyrimidine** is typically achieved through electrophilic iodination of the corresponding 4-methoxypyrimidine precursor. The electron-donating methoxy group activates the pyrimidine ring, directing the substitution to the C5 position.

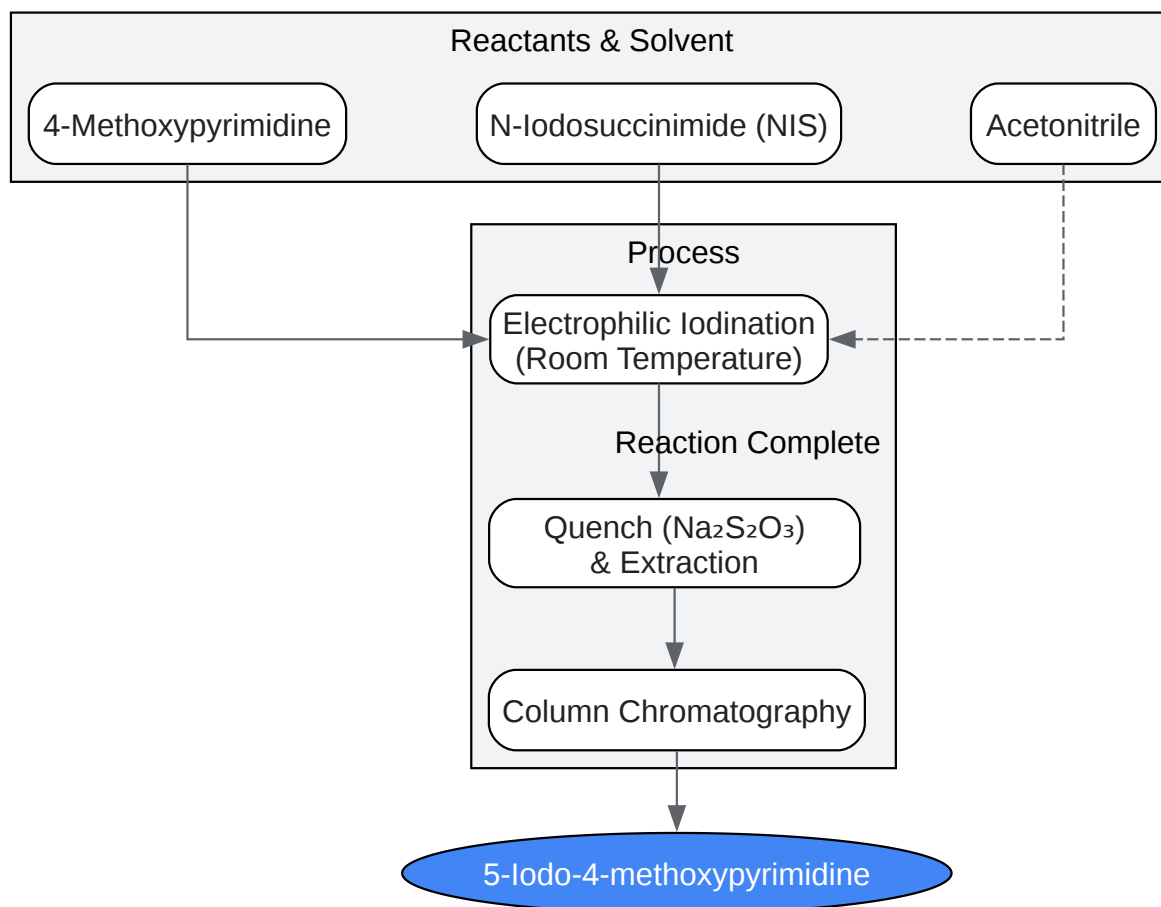
Proposed Synthesis Protocol: Electrophilic Iodination

This protocol describes a reliable method using N-Iodosuccinimide (NIS), a common and effective electrophilic iodinating agent.

Step-by-Step Methodology:

- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 4-methoxypyrimidine (1.0 eq) in a suitable aprotic solvent such as Acetonitrile or Dichloromethane (DCM).
- **Reagent Addition:** Add N-Iodosuccinimide (NIS) (1.1 to 1.2 eq) to the solution portion-wise at room temperature. The slight excess of NIS ensures complete consumption of the starting material.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer detectable.
- **Workup:** Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) to neutralize any remaining iodine.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product into an organic solvent like Ethyl Acetate or DCM. Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na_2SO_4).
- **Purification:** Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure **5-Iodo-4-methoxypyrimidine**.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **5-Iodo-4-methoxypyrimidine**.

Structural Confirmation (Predicted Spectroscopic Data)

- ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show three distinct signals:
 - A singlet for the methoxy (–OCH₃) protons around δ 4.0-4.2 ppm.
 - A singlet for the proton at the C6 position (δ ~8.5-8.7 ppm).
 - A singlet for the proton at the C2 position (δ ~8.8-9.0 ppm).

- ^{13}C NMR (100.6 MHz, CDCl_3): Key expected signals include the methoxy carbon, the two CH carbons of the pyrimidine ring, the quaternary carbon bearing the methoxy group, and a distinct signal at low field for the carbon atom bonded to iodine (C5).^[5]
- Mass Spectrometry (GC-MS): The mass spectrum should exhibit a molecular ion peak $[\text{M}]^+$ at $m/z \approx 236$, corresponding to the molecular weight of the compound.^[5]

Reactivity and Strategic Applications

5-Iodo-4-methoxypyrimidine is a valuable intermediate primarily due to the reactivity of the carbon-iodine bond. This functionality makes it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions.

Key Applications in Synthesis

- Cross-Coupling Reactions: It is widely used in Suzuki and Buchwald-Hartwig cross-coupling reactions.^[3] These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively, enabling the introduction of the pyrimidine scaffold into complex target molecules.^[3] This is a cornerstone strategy in the development of kinase inhibitors.^[3]
- Antiviral Drug Development: The pyrimidine core is fundamental to many nucleoside analogues. **5-Iodo-4-methoxypyrimidine** serves as a precursor for synthesizing potential antiviral agents that can inhibit viral replication by targeting enzymes like RNA or DNA polymerase.^[1] Its structure is related to compounds investigated for activity against viruses such as Ebola, MERS-CoV, and SARS coronavirus.^[1]
- Agrochemical Research: The stability and reactivity of this compound also make it useful in designing new bioactive molecules for agricultural applications, aiming for enhanced metabolic stability.^[3]

Illustrative Reaction: Suzuki Coupling

Caption: Generalized Suzuki coupling reaction with **5-Iodo-4-methoxypyrimidine**.

Safety, Handling, and Storage

Working with halogenated organic compounds requires strict adherence to safety protocols. The following guidelines are based on safety data for structurally similar chemicals.

Hazard Identification

- GHS Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][7]
- Signal Word: Warning.[7]

Recommended Personal Protective Equipment (PPE)

- Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[8]
- Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[8][9]
- Skin and Body Protection: Wear impervious, flame-resistant protective clothing.[8] Ensure an emergency eyewash station and safety shower are readily accessible.[4]

Handling and First Aid

- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][10] Avoid formation of dust and aerosols.[8][10] Keep away from heat and sources of ignition.[9]
- Skin Contact: Take off contaminated clothing immediately.[8] Wash off with soap and plenty of water. If irritation persists, consult a doctor.[7][8]
- Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[4][7] Seek immediate medical attention.
- Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing.[4][7] Call a poison center or doctor if you feel unwell.[7]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a doctor or Poison Control Center immediately.[8]

References

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